molecular formula C27H27ClN2O4S B2391626 N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-36-3

N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2391626
CAS No.: 392323-36-3
M. Wt: 511.03
InChI Key: BWXMFJKKHJRGQY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzoyl group, a chlorophenyl group, and a sulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzoyl Chloride Intermediate: The reaction begins with the conversion of benzoic acid to benzoyl chloride using thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The benzoyl chloride intermediate reacts with 2-amino-4-chlorobenzophenone in the presence of a base such as triethylamine to form N-(2-benzoyl-4-chlorophenyl)benzamide.

    Sulfonylation: The final step involves the sulfonylation of the amide compound with 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the benzoyl and chlorophenyl groups contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
  • N-(4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
  • N-(2-benzoyl-4-chlorophenyl)-4-(piperidin-1-yl)sulfonyl)benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unique due to the presence of both the benzoyl and chlorophenyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups with the sulfonylbenzamide moiety enhances its versatility in various applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O4S/c1-18-14-19(2)17-30(16-18)35(33,34)23-11-8-21(9-12-23)27(32)29-25-13-10-22(28)15-24(25)26(31)20-6-4-3-5-7-20/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXMFJKKHJRGQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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